An In-depth Technical Guide to 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene
An In-depth Technical Guide to 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene, a substituted nitroaromatic compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical and agrochemical agents. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to offer insights into its physicochemical properties, a plausible synthetic route, expected spectroscopic characteristics, potential reactivity, and essential safety protocols. The CAS number for this compound is 873006-35-0.
Introduction
1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene is a complex aromatic compound featuring a combination of electron-withdrawing and electron-donating functional groups. The presence of a trifluoromethyl group, a nitro group, a chlorine atom, and a methyl group on the benzene ring suggests a unique electronic and steric profile, making it a potentially valuable building block in medicinal chemistry and materials science. The strategic placement of these substituents significantly influences the molecule's reactivity, polarity, and overall physicochemical properties. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.
Physicochemical Properties
While experimentally determined data for 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene are scarce, its properties can be predicted based on its structural analogues and the known effects of its constituent functional groups.
| Property | Predicted Value/Information | Source/Basis for Prediction |
| CAS Number | 873006-35-0 | Chemical Supplier Databases |
| Molecular Formula | C₈H₅ClF₃NO₂ | Based on Structure |
| Molecular Weight | 239.58 g/mol | Based on Molecular Formula |
| Appearance | Likely a pale yellow solid | Analogy with other nitroaromatic compounds.[1] |
| Melting Point | Expected to be in the range of 40-80 °C | Analogy with substituted nitrotoluenes.[1] |
| Boiling Point | Predicted to be >250 °C | General trend for similar aromatic compounds. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, toluene). | General solubility of non-polar aromatic compounds. |
| LogP | Estimated to be between 3.5 and 4.5 | Contribution of hydrophobic groups (chloro, methyl, trifluoromethyl). |
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach would involve the nitration of a suitable precursor, such as 4-chloro-2-(trifluoromethyl)toluene.
Caption: Proposed synthesis of 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a general guideline and would require optimization.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 4-chloro-2-(trifluoromethyl)toluene (1 equivalent) in concentrated sulfuric acid (5-10 volumes). Cool the mixture to 0-5 °C in an ice-salt bath.
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Nitration: Slowly add a nitrating mixture (a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition of the nitrating agent to the strongly acidic solution generates the nitronium ion (NO₂⁺), the active electrophile in this reaction.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.
Spectroscopic Analysis
The structural confirmation of the synthesized 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene would rely on a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | - Aromatic region (δ 7.5-8.5 ppm): Two singlets or two doublets with a small coupling constant, corresponding to the two aromatic protons. - Aliphatic region (δ ~2.5 ppm): A singlet corresponding to the methyl group protons. |
| ¹³C NMR | - Aromatic region (δ 120-150 ppm): Signals for the six aromatic carbons, including the quaternary carbons attached to the substituents. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling. - Aliphatic region (δ ~20 ppm): A signal for the methyl carbon. |
| ¹⁹F NMR | - A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | - Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. - C-H stretching vibrations for the aromatic ring and the methyl group. - C-F stretching vibrations for the trifluoromethyl group, typically in the 1100-1300 cm⁻¹ region. - C-Cl stretching vibration around 700-800 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (239.58 g/mol ). - Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio. - Characteristic fragmentation patterns, including the loss of NO₂ and CF₃ groups. |
Reactivity and Synthetic Applications
The reactivity of 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene is governed by the interplay of its functional groups.
Caption: Potential reaction sites on 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene.
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Nucleophilic Aromatic Substitution: The chlorine atom is activated towards nucleophilic aromatic substitution by the presence of the strongly electron-withdrawing nitro and trifluoromethyl groups in the ortho and para positions, respectively. This makes it a useful substrate for introducing various nucleophiles, such as amines, alkoxides, and thiolates.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation provides a route to the corresponding aniline derivative, a valuable intermediate for the synthesis of heterocycles and other complex molecules.
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Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid. This would yield the corresponding benzoic acid derivative.
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Further Electrophilic Aromatic Substitution: The benzene ring is highly deactivated by the presence of multiple electron-withdrawing groups, making further electrophilic aromatic substitution challenging. If it were to occur, the directing effects of the existing substituents would need to be carefully considered.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene is not widely available, it should be handled with the precautions appropriate for a hazardous aromatic nitro compound.[2]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3]
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Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[3] In case of contact, wash the affected area immediately with plenty of water.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene is a synthetically intriguing molecule with potential applications in various fields of chemical research. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and key safety considerations based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate the characteristics and potential of this compound.
References
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Amerigo Scientific. 1-chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene. [Link]
- Google Patents. Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
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PubChem. m-(Trifluoromethyl)nitrobenzene. [Link]
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Taylor & Francis. Nitrotoluene – Knowledge and References. [Link]
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Wikipedia. 4-Nitrochlorobenzene. [Link]
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Wikipedia. 4-Nitrotoluene. [Link]
